1-Ethyl-6-methyl-3-(p-tolyl)pyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione
Description
1-Ethyl-6-methyl-3-(p-tolyl)pyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione is a synthetic derivative of the pyrimidotriazinedione class, structurally related to the natural antibiotic toxoflavin (1,6-dimethylpyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione) . Its core structure features:
- N1-ethyl group: Enhances metabolic stability compared to smaller alkyl groups like methyl .
- C3-p-tolyl substituent: Aromatic groups at this position are linked to improved binding affinity in anticancer and cytoprotective assays .
- N6-methyl group: A conserved feature in toxoflavin analogs, critical for maintaining the heterocyclic scaffold’s activity .
This compound is synthesized via hydrazone intermediates and cyclization reactions, enabling regioselective alkylation and aryl substitution .
Properties
Molecular Formula |
C15H15N5O2 |
|---|---|
Molecular Weight |
297.31 g/mol |
IUPAC Name |
1-ethyl-6-methyl-3-(4-methylphenyl)pyrimido[5,4-e][1,2,4]triazine-5,7-dione |
InChI |
InChI=1S/C15H15N5O2/c1-4-20-13-11(14(21)19(3)15(22)17-13)16-12(18-20)10-7-5-9(2)6-8-10/h5-8H,4H2,1-3H3 |
InChI Key |
XUFNYWMFGMJUHY-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=NC(=O)N(C(=O)C2=NC(=N1)C3=CC=C(C=C3)C)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-Ethyl-6-methyl-3-(p-tolyl)pyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The initial step involves the condensation of ethyl acetoacetate with guanidine to form the pyrimidine ring.
Introduction of the Triazine Ring: The pyrimidine intermediate is then reacted with hydrazine derivatives to introduce the triazine ring.
Substitution Reactions: The final steps involve various substitution reactions to introduce the ethyl, methyl, and p-tolyl groups at the desired positions on the fused ring system.
Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to enhance yield and purity. Techniques like microwave-assisted synthesis and flow chemistry can also be employed to scale up the production process.
Chemical Reactions Analysis
1-Ethyl-6-methyl-3-(p-tolyl)pyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the methyl or ethyl groups, leading to the formation of various substituted derivatives. Common reagents include alkyl halides and nucleophiles like amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry: This compound serves as a valuable intermediate in the synthesis of more complex heterocyclic compounds. It is also used as a ligand in coordination chemistry.
Biology: In biological research, this compound has shown promise as an inhibitor of certain enzymes and receptors, making it a potential candidate for drug development.
Medicine: The compound exhibits various pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties. It is being investigated for its potential use in treating neurodegenerative diseases and cancer.
Industry: In the industrial sector, this compound is used in the development of advanced materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-Ethyl-6-methyl-3-(p-tolyl)pyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity.
Receptor Modulation: It can modulate receptor activity by binding to receptor sites, leading to altered cellular signaling pathways.
Pathway Interference: The compound can interfere with various cellular pathways, such as the NF-kB inflammatory pathway, leading to reduced inflammation and cell proliferation.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Variations
Key structural differences among pyrimidotriazinediones influence pharmacological properties:
Pharmacological Profiles
- Antimicrobial Activity : Toxoflavin and its 6-phenyl analogs (e.g., 1-methyl-6-phenyl derivatives) exhibit potent antimicrobial effects against Gram-positive bacteria, with MIC values ≤1 µg/mL . The p-tolyl group in the target compound may reduce antimicrobial potency but enhance eukaryotic target selectivity .
- Cytoprotective Effects: Derivatives with aryl groups at C3 (e.g., p-tolyl) show EC50 values <10 µM in rotenone-induced toxicity models, outperforming toxoflavin (EC50 >50 µM) .
- Anticancer Activity: The 3-(4-(2-(diethylamino)ethoxy)phenyl) derivative inhibits β-catenin/TCF signaling (IC50 = 0.016 mM), a mechanism absent in toxoflavin .
Pharmacokinetic Properties
- Metabolic Stability : N1-ethyl substitution improves microsomal stability (e.g., t1/2 >60 min in rat microsomes) compared to N1-methyl analogs (t1/2 ~30 min) .
- Solubility : Aryl groups at C3 reduce aqueous solubility (e.g., 1-ethyl-3-p-tolyl: ~10 µg/mL) relative to unsubstituted toxoflavin (~50 µg/mL) .
Biological Activity
1-Ethyl-6-methyl-3-(p-tolyl)pyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological effects, mechanisms of action, and potential therapeutic applications based on diverse scientific literature.
- Molecular Formula : C15H15N5O2
- Molecular Weight : 297.31 g/mol
- IUPAC Name : 1-Ethyl-6-methyl-3-(p-tolyl)pyrimido[5,4-e][1,2,4]triazine-5,7-dione
- CAS Number : 878419-98-8
Antimicrobial Properties
Recent studies have indicated that pyrimidine and triazine derivatives exhibit significant antimicrobial activity. For instance, compounds similar to 1-Ethyl-6-methyl-3-(p-tolyl)pyrimido[5,4-e][1,2,4]triazine have been tested against various strains of bacteria and fungi. A study highlighted that several triazine derivatives showed potent antibacterial activity against both Gram-positive and Gram-negative bacteria. Among these derivatives, some exhibited Minimum Inhibitory Concentration (MIC) values comparable to standard antibiotics like sulfamethoxazole .
| Compound | MIC (µg/mL) | Activity |
|---|---|---|
| 4a | 50 | Moderate |
| 4l | 25 | High |
Anticancer Activity
The anticancer potential of triazine derivatives has also been explored extensively. In vitro studies demonstrated that certain synthesized analogs exhibited cytotoxic effects on various cancer cell lines such as MCF-7 (breast cancer) and K562 (leukemia). Specifically, compounds derived from similar structures were noted for their ability to inhibit cell proliferation and induce apoptosis in these cell lines .
The biological activity of 1-Ethyl-6-methyl-3-(p-tolyl)pyrimido[5,4-e][1,2,4]triazine is believed to involve multiple mechanisms:
- Enzyme Inhibition : The compound may inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.
- Interaction with DNA : Some studies suggest that triazine derivatives can intercalate with DNA or bind to specific receptors involved in cellular signaling pathways.
- Reactive Oxygen Species (ROS) Generation : Certain derivatives have been shown to increase ROS levels in cancer cells, leading to oxidative stress and subsequent cell death .
Study 1: Antimicrobial Activity Evaluation
A series of synthesized triazine derivatives were evaluated for their antimicrobial properties against common pathogens. The results indicated that compounds with electron-withdrawing groups displayed enhanced activity due to increased reactivity towards bacterial enzymes.
Study 2: Anticancer Efficacy in Cell Lines
In a comparative study involving MCF-7 and K562 cells treated with various concentrations of synthesized triazines, it was found that specific analogs significantly reduced cell viability at concentrations as low as 10 µM. The mechanism was linked to the induction of apoptosis through caspase activation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
